1-(2-(5-Fluoro-1H-benzo[D]imidazol-2-YL)ethyl)guanidine
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Overview
Description
2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE: is a synthetic compound that belongs to the benzimidazole family. Benzimidazoles are known for their diverse biological activities, including antiviral, antifungal, and anticancer properties. The addition of a guanidinylethyl group and a fluorine atom enhances the compound’s potential for various applications in medicinal chemistry and drug development.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE typically involves the following steps:
Starting Materials: The synthesis begins with commercially available benzimidazole derivatives.
Fluorination: Introduction of the fluorine atom at the 5(6) position is achieved using fluorinating agents such as N-fluorobenzenesulfonimide (NFSI) under mild conditions.
Guanidinylation: The guanidinylethyl group is introduced through a nucleophilic substitution reaction using guanidine derivatives and appropriate catalysts.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. Techniques such as continuous flow synthesis and automated reactors can be employed to scale up the production process efficiently.
Chemical Reactions Analysis
Types of Reactions
2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride.
Substitution: Nucleophilic and electrophilic substitution reactions are common, especially at the guanidinylethyl and fluorine-substituted positions.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, potassium permanganate.
Reduction: Sodium borohydride, lithium aluminum hydride.
Substitution: Nucleophiles (e.g., amines, thiols), electrophiles (e.g., alkyl halides).
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole N-oxides, while substitution reactions can introduce various functional groups, enhancing the compound’s versatility.
Scientific Research Applications
2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE has a wide range of applications in scientific research:
Chemistry: Used as a building block for synthesizing more complex molecules.
Biology: Investigated for its potential as an enzyme inhibitor or receptor modulator.
Medicine: Explored for its antiviral, antifungal, and anticancer properties.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE involves its interaction with specific molecular targets:
Molecular Targets: Enzymes, receptors, and nucleic acids.
Pathways Involved: The compound may inhibit enzyme activity or modulate receptor function, leading to therapeutic effects such as antiviral or anticancer activity.
Comparison with Similar Compounds
Similar Compounds
2-GUANIDINYLETHYL-5(6)-METHOXY-BENZIMIDAZOLE: Similar structure but with a methoxy group instead of a fluorine atom.
2-GUANIDINYLETHYL-5(6)-CHLORO-BENZIMIDAZOLE: Contains a chlorine atom instead of fluorine.
Uniqueness
The presence of the fluorine atom in 2-GUANIDINYLETHYL-5(6)-FLUORO-BENZIMIDAZOLE enhances its lipophilicity and metabolic stability, making it a unique and potentially more effective compound compared to its analogs.
Properties
Molecular Formula |
C10H12FN5 |
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Molecular Weight |
221.23 g/mol |
IUPAC Name |
2-[2-(6-fluoro-1H-benzimidazol-2-yl)ethyl]guanidine |
InChI |
InChI=1S/C10H12FN5/c11-6-1-2-7-8(5-6)16-9(15-7)3-4-14-10(12)13/h1-2,5H,3-4H2,(H,15,16)(H4,12,13,14) |
InChI Key |
XLJNGTMDAPPDHN-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC2=C(C=C1F)NC(=N2)CCN=C(N)N |
Origin of Product |
United States |
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